molecular formula C7H12O2 B8524336 4,5-Dihydro-3-isopropylfuran-2(3H)-one

4,5-Dihydro-3-isopropylfuran-2(3H)-one

Cat. No.: B8524336
M. Wt: 128.17 g/mol
InChI Key: DIJBVDNZHHSFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-3-isopropylfuran-2(3H)-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)6-3-4-9-7(6)8/h5-6H,3-4H2,1-2H3

InChI Key

DIJBVDNZHHSFOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCOC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 8.3 g (66 mmol) of α-isopropylidene-γ-butyrolactone and 0.5 g of 10% Pd-C in 200 mL of EtOAc was hydrogenated at 40 p.s.i. in a Parr shaker until H2 uptake ceased (ca. 1 h). The catalyst was removed by filtration through Celite, the solvent removed, and the product distilled to yield 7.8 (93%) of α-isopropyl-γ-butyrolactone as a colorless liquid: bp 53°-54° C./0.2-0.3 torr. The 1H-nmr and IR were identical to those reported by Kendall and Wells, Aust. J. Chem. 27(10), 2293-2295 (1974).
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL autoclave a mixture of 2-isopropylidene-γ-butyrolactone (10.5 g) and Pd-catalyst (10 wt. % Pd on carbon, 0.050 g) in ethanol (10 mL) was treated with hydrogen (6 bar) at 60° C. for 18 h. Upon completion of the hydrogenation, the mixture was filtered and concentrated on a rotary evaporator to give 9.70 g (91%) of the title compound.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

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